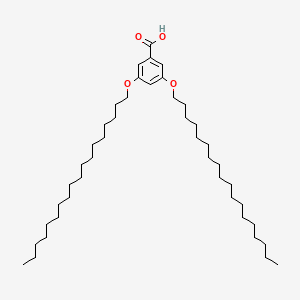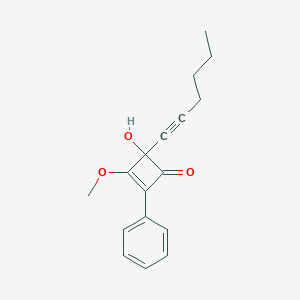
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide: is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide typically involves the reaction of thiosemicarbazide with benzoic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or other structural modifications.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzamide derivatives
科学研究应用
Chemistry: N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines. It is also being investigated for its antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is explored for its potential use in the development of new polymers and coatings due to its stability and reactivity .
作用机制
The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular pathways that regulate oxidative stress and inflammation .
相似化合物的比较
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetamide
- 2,9-Bis(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,10-phenanthroline
Uniqueness: N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the oxadiazole ring. This unique structure contributes to its diverse reactivity and potential biological activities .
属性
CAS 编号 |
115653-14-0 |
|---|---|
分子式 |
C9H7N3O2S |
分子量 |
221.24 g/mol |
IUPAC 名称 |
N-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C9H7N3O2S/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(15)14-8/h1-5H,(H,12,15)(H,10,11,13) |
InChI 键 |
LAMHVGZCYGHFDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=S)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


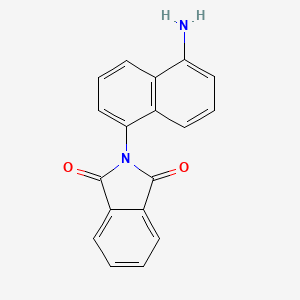

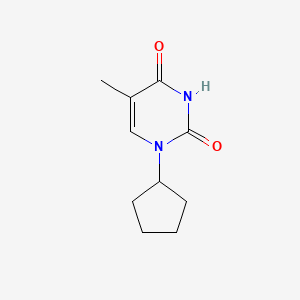

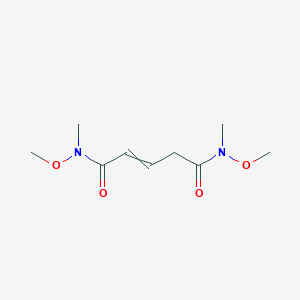

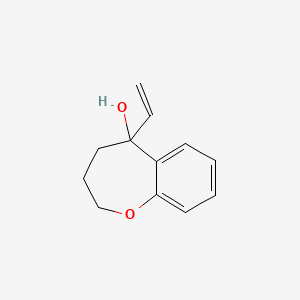
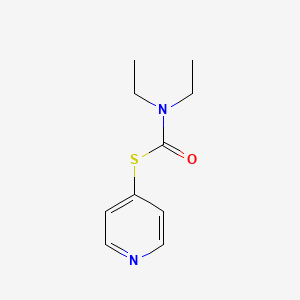
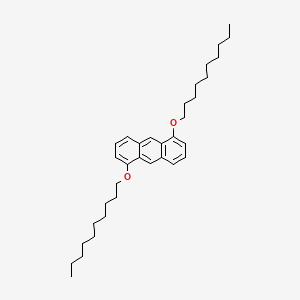
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
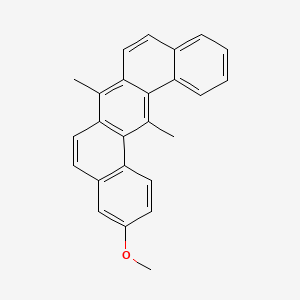
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
